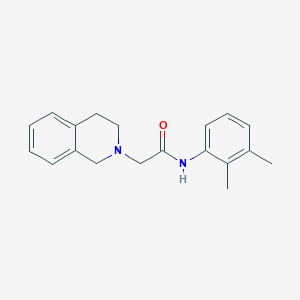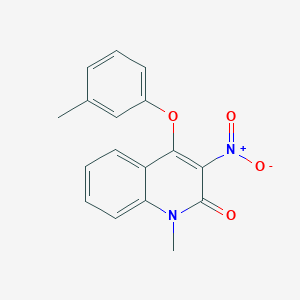
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MHI-148, is a synthetic compound that belongs to the thiazole family. It has gained significant interest in recent years due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is that it has poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and to identify potential biomarkers for predicting response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in humans.
Métodos De Síntesis
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with salicylaldehyde in the presence of an acid catalyst. The resulting Schiff base is then reacted with morpholine in the presence of a reducing agent to yield 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-11-4-2-3-10(13(11)18)9-12-14(19)16-15(22-12)17-5-7-21-8-6-17/h2-4,9,18H,5-8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKYDPRNRWNIO-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)




![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)